

Technical Guide: Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3)

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Compound of Interest

Compound Name: *Dibutyl 3-hydroxybutyl phosphate*

Cat. No.: *B150512*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3), also known as TBP-OH, is an organophosphorus compound.^{[1][2]} It is primarily recognized as a metabolite of the industrial solvent Tributyl phosphate (TBP).^{[1][3][4]} The study of such metabolites is crucial in toxicology and drug development to understand the biotransformation and potential effects of parent compounds within a biological system. This guide provides a summary of the available technical information for **Dibutyl 3-hydroxybutyl phosphate** and presents generalized experimental approaches for its study.

Chemical and Physical Properties

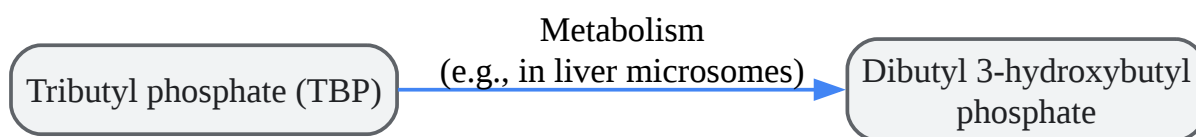
Limited public data is available for **Dibutyl 3-hydroxybutyl phosphate**. The known quantitative information is summarized in the table below.

Property	Value	Source
CAS Number	89197-69-3	[1][2]
Synonyms	TBP-OH	[1][2]
Molecular Formula	C ₁₂ H ₂₇ O ₅ P	[1][2]
Molecular Weight	282.3 g/mol	[1]
Solubility in DMF	25 mg/ml	[1]
Solubility in DMSO	16 mg/ml	[1]
Solubility in Ethanol	16 mg/ml	[1]
Solubility in PBS (pH 7.2)	1.6 mg/ml	[1]

Biological Context: A Metabolite of Tributyl Phosphate

Dibutyl 3-hydroxybutyl phosphate has been identified as a product of the metabolism of Tributyl phosphate (TBP).^{[1][3][4]} Studies have shown that incubation of goldfish liver microsomes in the presence of NADPH can convert TBP into **Dibutyl 3-hydroxybutyl phosphate** and dibutyl phosphate.^[1] It has also been observed as a product during the radiolysis of TBP.^[1]

The metabolic pathway from TBP to **Dibutyl 3-hydroxybutyl phosphate** is a critical area of investigation for understanding the toxicology and environmental fate of TBP.



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Metabolic conversion of TBP.

Experimental Protocols

Due to the limited specific research on **Dibutyl 3-hydroxybutyl phosphate**, detailed experimental protocols for this compound are not readily available. However, a generalized protocol for an in vitro metabolism study using liver microsomes, similar to the conditions in which this metabolite was identified, is provided below. This serves as a representative methodology for researchers investigating the formation of such metabolites.

Generalized Protocol for In Vitro Metabolism Study Using Liver Microsomes

1. Objective: To determine the metabolic fate of a parent compound (e.g., Tributyl phosphate) and identify the formation of its metabolites (e.g., **Dibutyl 3-hydroxybutyl phosphate**) in vitro.

2. Materials:

- Parent compound (e.g., Tributyl phosphate)
- Liver microsomes (e.g., from human, rat, or goldfish)
- NADPH regenerating system
- Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- Internal standard for analytical quantification
- Incubator set to 37°C
- Centrifuge
- LC-MS/MS system for analysis

3. Procedure:

- Preparation of Reagents: Prepare stock solutions of the parent compound and internal standard in a suitable solvent. Prepare the NADPH regenerating system and phosphate buffer.

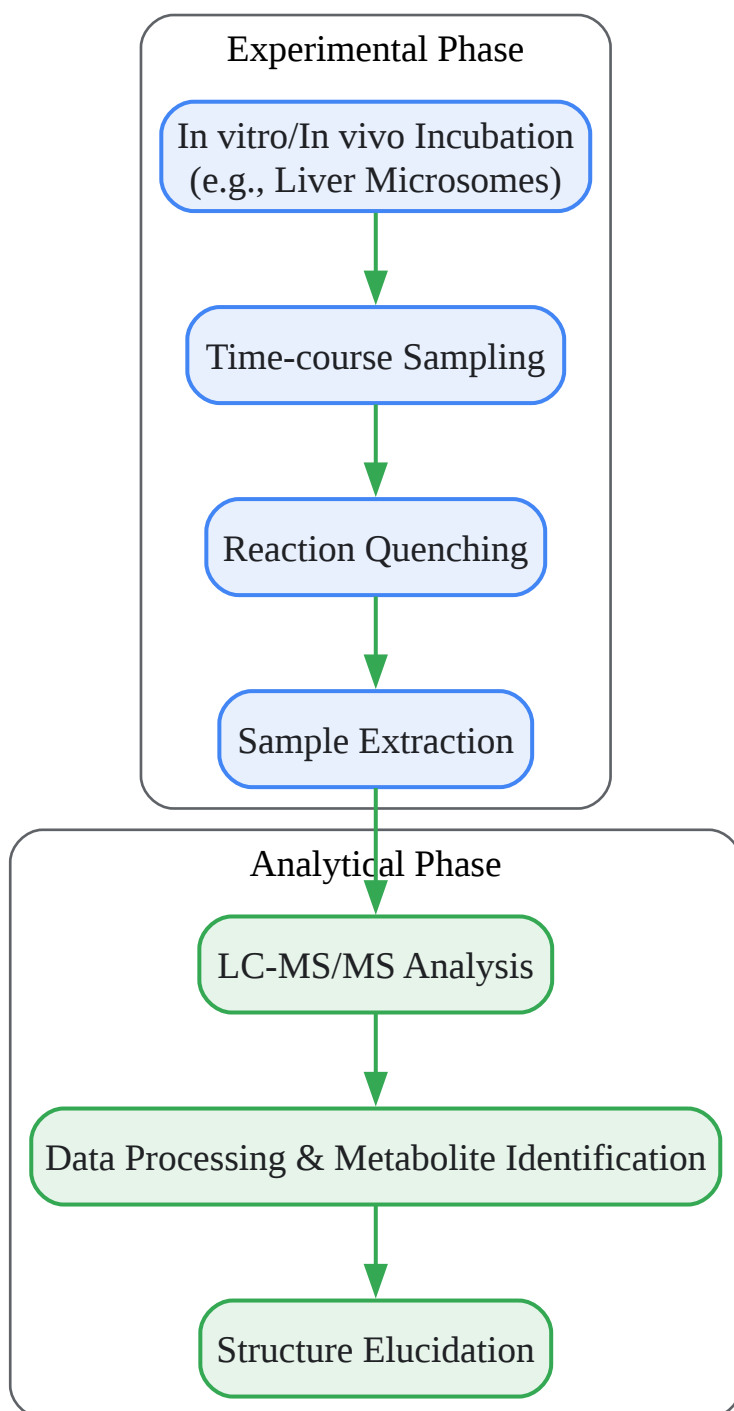
- **Incubation Mixture Preparation:** In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the parent compound solution. Pre-incubate the mixture at 37°C for a few minutes.
- **Initiation of Reaction:** Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
- **Time-course Sampling:** At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to separate tubes containing a cold quenching solvent (e.g., acetonitrile with internal standard) to stop the reaction.
- **Sample Processing:** Vortex the quenched samples and centrifuge to precipitate the proteins.
- **Analysis:** Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

7. Data Analysis:

- Monitor the decrease in the parent compound concentration over time.
- Identify potential metabolite peaks in the chromatograms based on their mass-to-charge ratio.
- Confirm the structure of the metabolites using high-resolution mass spectrometry and comparison with a reference standard if available.

Experimental and Analytical Workflow

The general workflow for identifying and characterizing a metabolite like **Dibutyl 3-hydroxybutyl phosphate** is depicted in the following diagram.



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